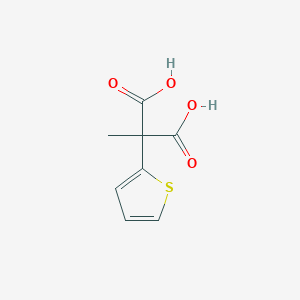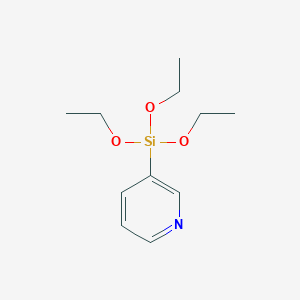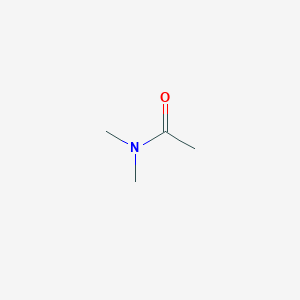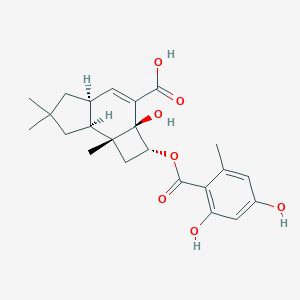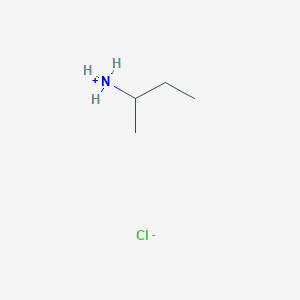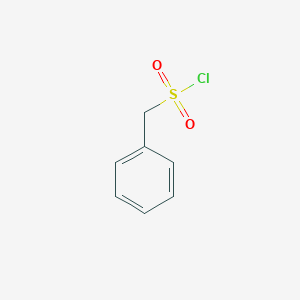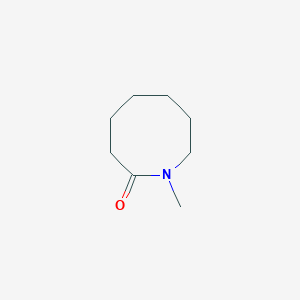
Hexahydro-1-methyl-2(1H)-azocinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1-methyl-2(1H)-azocinone, also known as tazocin or piperacillin/tazobactam, is a combination antibiotic used to treat a variety of bacterial infections. It is a broad-spectrum antibiotic that works by inhibiting the cell wall synthesis of bacteria, ultimately leading to their death. Tazocin is commonly used in hospitals and medical facilities due to its effectiveness and low toxicity.
Mechanism of Action
Tazocin works by inhibiting the cell wall synthesis of bacteria. The piperacillin component of the drug binds to and inhibits the transpeptidase enzymes responsible for cross-linking the bacterial cell wall, ultimately leading to cell death. The tazobactam component of the drug inhibits beta-lactamase enzymes, which are produced by some bacteria to break down beta-lactam antibiotics.
Biochemical and Physiological Effects:
Tazocin has been shown to have low toxicity and minimal side effects. However, it can cause allergic reactions in some patients, particularly those with a history of penicillin allergy. Tazocin can also disrupt the normal gut flora, leading to diarrhea and other gastrointestinal symptoms.
Advantages and Limitations for Lab Experiments
Tazocin is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity and low toxicity. However, it is important to note that the use of antibiotics in laboratory experiments can have unintended consequences, such as the development of antibiotic-resistant bacteria.
Future Directions
There are several areas of future research for Hexahydro-1-methyl-2(1H)-azocinone. One area of interest is the development of new beta-lactamase inhibitors to combat antibiotic resistance. Another area of research is the use of Hexahydro-1-methyl-2(1H)-azocinone in combination with other antibiotics to improve its efficacy against certain bacterial infections. Additionally, there is ongoing research into the use of Hexahydro-1-methyl-2(1H)-azocinone in immunocompromised patients and its potential role in the treatment of sepsis.
Synthesis Methods
Tazocin is synthesized through a two-step process. The first step involves the synthesis of piperacillin, a penicillin derivative, through the reaction of 6-aminopenicillanic acid and piperacillin acid. The second step involves the addition of tazobactam, a beta-lactamase inhibitor, to the piperacillin solution.
Scientific Research Applications
Tazocin has been extensively studied for its effectiveness in treating various bacterial infections. It has been shown to be effective against gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa, a common cause of hospital-acquired infections. Tazocin has also been studied for its efficacy in treating infections in immunocompromised patients, such as those with HIV/AIDS.
properties
CAS RN |
1889-08-3 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-methylazocan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-7-5-3-2-4-6-8(9)10/h2-7H2,1H3 |
InChI Key |
IJRHFDHZRCNEJZ-UHFFFAOYSA-N |
SMILES |
CN1CCCCCCC1=O |
Canonical SMILES |
CN1CCCCCCC1=O |
Other CAS RN |
1889-08-3 |
synonyms |
1-methylazocan-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




